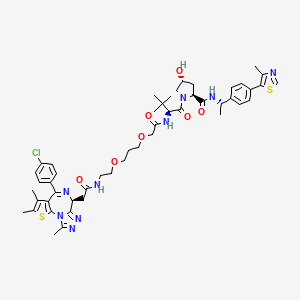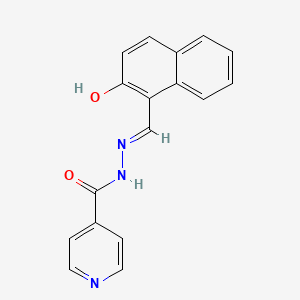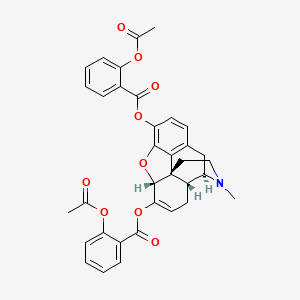
Atractyloside Dipotassium Salt
Vue d'ensemble
Description
Atractyloside Dipotassium Salt is an inhibitor of ADP/ATP Translocase . ATP-ADP translocase (AAT) is a mitochondrial ADP/ATP carrier. It transports ATP from the mitochondrial matrix to the cytoplasm and transports ADP from the cytoplasm to the mitochondrial matrix .
Synthesis Analysis
Atractyloside is an extremely toxic glucoside that is obtained from the Mediterranean thistle Atractylis gummifera . It inhibits oxidative phosphorylation by blocking the transfer of adenosine nucleotides through the mitochondrial membrane by the transport protein ATP-ADP translocase .Molecular Structure Analysis
The molecular formula of Atractyloside Dipotassium Salt is C30H44K2O16S2 . Its molecular weight is 802.99 .Physical And Chemical Properties Analysis
Atractyloside Dipotassium Salt is a crystalline solid . It is soluble in water (20 mg/ml), yielding a clear, very faint yellow solution .Applications De Recherche Scientifique
Inhibitor of Mitochondrial ADP/ATP Transport
Atractyloside Dipotassium Salt is a powerful and specific inhibitor of mitochondrial ADP/ATP transport . This means it can prevent the transport of ADP from the cytoplasm to the mitochondrial matrix, which is a crucial step in ATP synthesis .
Activation of Autophagy via ANT-AMPK-mTORC1 Signaling Pathway
Atractyloside has been found to activate autophagy via the ANT-AMPK-mTORC1 signaling pathway . This process promotes the degradation of lipid droplets in high-fat diet-induced liver steatosis .
Treatment for Non-Alcoholic Fatty Liver Disease
By blocking ANT2 expression, promoting the activation of AMPK, decreasing the mTOR activity, and finally promoting autophagosomes formation, Atractyloside accelerates the degradation of high-fat diet-induced accumulated lipids in the liver . This provides new therapeutic ideas and experimental data for the clinical prevention and treatment of non-alcoholic fatty liver disease .
Chloride Channels Inhibition
Atractyloside Dipotassium Salt has been found to inhibit chloride channels from mitochondrial membranes of rat heart .
Probing the Source of Procaspase 8
Atractyloside has been used to probe the source of procaspase 8 in human fibroblasts and mouse clonal striatal cells, as related to death receptor-mediated apoptosis .
Inducing the Release of a Hyaluronidase-Induced Murine WW Domain-Containing Oxidoreductase
Atractyloside induces the release of a hyaluronidase-induced murine WW domain-containing oxidoreductase from cultured COS-7 cells, with respect to tumor necrosis factor cytotoxicity .
Mécanisme D'action
Target of Action
Atractyloside Dipotassium Salt primarily targets the ADP/ATP Translocase (AAT) . AAT is a mitochondrial ADP/ATP carrier that transports ATP from the mitochondrial matrix to the cytoplasm and transports ADP from the cytoplasm to the mitochondrial matrix .
Mode of Action
Atractyloside Dipotassium Salt acts as a cytotoxic competitive inhibitor binding to ANT . This binding makes ANT vulnerable to transport ADP, thereby reducing ATP synthesis . It also inhibits chloride channels from mitochondrial membranes of rat heart .
Biochemical Pathways
The blockage of ANT by Atractyloside Dipotassium Salt may increase the ADP/ATP ratio, which can activate the AMPK-mTORC1-autophagy signaling pathway . This activation promotes lipid degradation in steatosis hepatocytes .
Pharmacokinetics
It’s known that the compound is a toxic diterpenoid glycoside that can be isolated from the fruits of xanthium sibiricum .
Result of Action
Atractyloside Dipotassium Salt treatment can lead to a decrease in the serum AST level, relative weight of liver and epididymal fat, and body weight of high-fat diet (HFD) mice . It can also reduce lipid droplets in HFD mice livers and significantly reduce the TG level in serum and liver of HFD mice .
Action Environment
The action of Atractyloside Dipotassium Salt can be influenced by environmental factors such as diet. For instance, in a study where mice were fed with a high-fat diet for 8 weeks to induce liver steatosis, Atractyloside Dipotassium Salt was given by intraperitoneal injection . The results showed that Atractyloside Dipotassium Salt could activate autophagy and promote the degradation of lipid droplets in the liver .
Safety and Hazards
Propriétés
IUPAC Name |
dipotassium;[(2S,3R,4R,5R,6R)-2-[[(1R,4R,5R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O16S2.2K/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17;;/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2/t16-,17-,18-,19-,20-,21+,23-,24+,25-,26+,28+,29-,30-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCNQFHEWLYECJ-VCQILIGCSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@H]2C[C@H]([C@H]3CC[C@@]45C[C@@H](CC[C@H]4[C@@]3(C2)C)C(=C)[C@@H]5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44K2O16S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
803.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102130-43-8 | |
| Record name | Atractyloside potassium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-cyclopentyl-N-[2,4-dichloro-3-(isoquinolin-5-yloxymethyl)phenyl]-N-methylacetamide](/img/structure/B605604.png)
![3-[(2,4-dichlorophenyl)methoxy]-N-[(2,6-difluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B605607.png)
![3-[(4-Chlorophenyl)methoxy]-N-[(1S)-1-phenylethyl]thiophene-2-carboxamide](/img/structure/B605608.png)
![3-((3R,4R)-3-(Dipyrrolo[2,3-b:2',3'-d]pyridin-1(6H)-yl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile](/img/structure/B605612.png)
![4-[1-(2-methyl-1H-benzimidazol-6-yl)-1H-imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine, dihydrochloride](/img/structure/B605613.png)

